(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a popular protecting group for amines due to its stability under a variety of conditions and its ease of removal.
Mechanism of Action
Target of Action
This compound is a reactant used in the synthesis of cryptophycin derivatives , which are known to be potent antimitotic agents .
Mode of Action
Given its use in the synthesis of cryptophycin derivatives , it may contribute to the antimitotic activity of these compounds. Antimitotic agents generally work by disrupting microtubule function, preventing cell division and leading to cell death.
Biochemical Pathways
As a component of cryptophycin derivatives , it may play a role in the disruption of the mitotic spindle assembly, a critical process in cell division.
Result of Action
As a component of cryptophycin derivatives , it may contribute to their antimitotic activity, leading to cell cycle arrest and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of 5-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: TFA, HCl, or other strong acids.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: The primary product is the free amino acid.
Substitution: Products vary depending on the substituents introduced.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: Features a Boc-protected amino group.
®-3-((Phenylmethoxycarbonyl)amino)-5-methylhexanoic acid: Features a phenylmethoxycarbonyl (Cbz) protecting group.
®-3-((Methoxycarbonyl)amino)-5-methylhexanoic acid: Features a methoxycarbonyl protecting group.
Uniqueness
The tert-butoxycarbonyl group is unique due to its stability and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
IUPAC Name |
(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427388 |
Source
|
Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146398-18-7 |
Source
|
Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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